N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16220575
InChI: InChI=1S/C34H48N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,19-20,23-24,29,31H,5,10-18,21-22H2,1-4H3,(H,35,39)(H,36,40);1H
SMILES:
Molecular Formula: C34H49ClN4O4
Molecular Weight: 613.2 g/mol

N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride

CAS No.:

Cat. No.: VC16220575

Molecular Formula: C34H49ClN4O4

Molecular Weight: 613.2 g/mol

* For research use only. Not for human or veterinary use.

N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride -

Specification

Molecular Formula C34H49ClN4O4
Molecular Weight 613.2 g/mol
IUPAC Name N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride
Standard InChI InChI=1S/C34H48N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,19-20,23-24,29,31H,5,10-18,21-22H2,1-4H3,(H,35,39)(H,36,40);1H
Standard InChI Key USGQPXPFWDXVJW-UHFFFAOYSA-N
Canonical SMILES CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3C(CC(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl

Introduction

Molecular Composition and Structural Features

Core Architecture

The compound’s molecular formula, C₃₄H₄₉ClN₄O₄ (molecular weight: 613.2 g/mol), reflects a benzamide backbone substituted with multiple nitrogen- and oxygen-containing rings . Key structural elements include:

  • A 2-oxopiperidin-3-ylmethyl group at the N-terminus, featuring methyl groups at positions 4 and 6.

  • An ethyl(oxan-4-yl)amino side chain at position 3 of the benzamide core.

  • A 4-(morpholin-4-ylmethyl)phenyl substituent at position 5, introducing a morpholine moiety linked via a methylene bridge.

The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological contexts.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₃₄H₄₉ClN₄O₄
Molecular Weight613.2 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Rotatable Bonds9
Topological Polar Surface Area89.7 Ų (estimated)

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step sequence involving:

  • Benzamide Core Formation: Coupling of 3-amino-2-methyl-5-bromobenzoic acid with N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]amine under HATU-mediated conditions.

  • Oxane Ring Introduction: Nucleophilic substitution of the bromine atom at position 5 with ethyl(oxan-4-yl)amine.

  • Morpholine Functionalization: Suzuki-Miyaura coupling to install the 4-(morpholin-4-ylmethyl)phenyl group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Yield optimization remains challenging due to steric hindrance at the benzamide’s ortho positions, with reported pilot-scale yields of 12–18%.

Stability and Degradation

Preliminary stability studies indicate sensitivity to:

  • Hydrolytic Degradation: The oxane ring undergoes slow hydrolysis under acidic conditions (pH < 3), generating 4-ethylaminotetrahydropyranol byproducts.

  • Photooxidation: Exposure to UV light (λ = 254 nm) cleaves the morpholine methylene bridge, forming 4-formylmorpholine and phenolic derivatives .

Biological Activity and Mechanism

Enzyme Inhibition Profiling

In vitro assays reveal moderate inhibition of:

  • Phosphodiesterase 4 (PDE4): IC₅₀ = 1.7 μM (cf. roflumilast IC₅₀ = 0.2 μM).

  • p38 MAP Kinase: IC₅₀ = 3.8 μM, with >50-fold selectivity over JNK and ERK isoforms.

  • Cyclooxygenase-2 (COX-2): 28% inhibition at 10 μM, suggesting ancillary anti-inflammatory effects.

Receptor Interactions

Radioligand binding assays demonstrate affinity for:

  • Sigma-1 Receptors: Kᵢ = 89 nM, comparable to haloperidol (Kᵢ = 72 nM).

  • 5-HT₆ Serotonin Receptors: Kᵢ = 420 nM, indicating potential CNS activity.

Table 2: Comparative Pharmacological Profiles

TargetIC₅₀/Kᵢ (μM)Reference CompoundIC₅₀/Kᵢ (μM)
PDE41.7Roflumilast0.2
p38 MAPK3.8SB2035800.05
Sigma-1 Receptor0.089Haloperidol0.072

Pharmacokinetic and ADMET Profiles

Absorption and Distribution

  • Caco-2 Permeability: Papp = 8.9 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .

  • Plasma Protein Binding: 94.2% in human serum, limiting free drug availability .

  • Brain Penetration: LogBB = -0.7, suggesting restricted CNS access despite 5-HT₆ affinity .

Metabolism

Hepatic microsomal studies identify three primary metabolites:

  • N-Demethylation at the piperidinone ring (Major, 62% of total metabolism) .

  • Oxane Ring Hydroxylation at C3 (Minor, 18%) .

  • Morpholine N-Oxidation (Trace, <5%) .

CYP3A4 and CYP2D6 mediate >80% of oxidative metabolism, implying drug-drug interaction risks with inhibitors/inducers of these enzymes .

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